chemical structure and properties of 2-bromo-N-(3-methoxybenzyl)butanamide
chemical structure and properties of 2-bromo-N-(3-methoxybenzyl)butanamide
Executive Summary
2-bromo-N-(3-methoxybenzyl)butanamide is a bifunctional organic intermediate characterized by an electrophilic
This guide provides a comprehensive technical analysis of its structural properties, a validated synthetic protocol, and its reactivity profile, designed for medicinal chemists and process development scientists.
Part 1: Structural Analysis & Physiochemical Profile
Understanding the molecular architecture is prerequisite to successful manipulation. The molecule combines a reactive alkyl halide with a stable amide backbone.
Nomenclature and Identification
-
IUPAC Name: 2-bromo-N-[(3-methoxyphenyl)methyl]butanamide
-
Molecular Formula:
-
Molecular Weight: 286.17 g/mol (Average)
-
SMILES: CCC(Br)C(=O)NCC1=CC(OC)=CC=C1
Calculated Physiochemical Properties
The following data points are derived from group contribution methods standard in medicinal chemistry (e.g., ChemAxon/ACD Labs algorithms) for predicting ADME behavior.
| Property | Value (Predicted) | Significance in Application |
| LogP (Octanol/Water) | 2.8 ± 0.4 | Moderate lipophilicity; suitable for cell permeability. |
| Polar Surface Area (TPSA) | 38.3 Ų | Indicates good membrane penetration potential (<140 Ų). |
| H-Bond Donors | 1 (Amide NH) | Critical for receptor binding alignment. |
| H-Bond Acceptors | 3 (Amide O, Ether O) | Interaction points for solvent or protein residues. |
| Rotatable Bonds | 5 | Moderate flexibility; allows induced fit in binding pockets. |
Structural Visualization (Retrosynthesis)
The following diagram illustrates the logical retrosynthetic disconnection, identifying the primary starting materials required for synthesis.
Figure 1: Retrosynthetic breakdown showing the convergence of the acyl halide and benzylamine.
Part 2: Synthetic Methodology
The synthesis of
Reagents & Materials
-
Substrate A: 3-Methoxybenzylamine (1.0 equiv)
-
Substrate B: 2-Bromobutanoyl bromide (1.1 equiv) [Note: The bromide is more reactive than the chloride, preferred for sterically hindered amines].
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 equiv).
-
Solvent: Dichloromethane (DCM) (Anhydrous).
Step-by-Step Protocol
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Preparation: An oven-dried 250 mL round-bottom flask is charged with 3-Methoxybenzylamine (10 mmol) and DCM (50 mL). The system is placed under an inert atmosphere (
or Ar). -
Base Addition: DIPEA (12 mmol) is added via syringe. The solution is cooled to 0°C using an ice/water bath. Rationale: Cooling suppresses the formation of side products such as elimination to the crotonamide derivative.
-
Acylation: 2-Bromobutanoyl bromide (11 mmol) is dissolved in DCM (10 mL) and added dropwise over 20 minutes.
-
Observation: White precipitate (ammonium salt) will form immediately.
-
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 3 hours.
-
Validation: Monitor by TLC (System: 30% EtOAc/Hexanes). Stain with Ninhydrin (to detect unreacted amine). The reaction is complete when the amine spot (
) disappears.
-
-
Workup:
-
Quench with saturated
(aqueous). -
Extract aqueous layer with DCM (2 x 30 mL).
-
Wash combined organics with 1M HCl (to remove unreacted amine/base) followed by Brine.
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: If necessary, purify via flash column chromatography (SiO2, Gradient: 0-40% EtOAc in Hexanes).
Experimental Workflow Diagram
Figure 2: Step-by-step synthetic workflow for the acylation reaction.
Part 3: Reactivity & Applications
The utility of 2-bromo-N-(3-methoxybenzyl)butanamide lies in the specific reactivity of the Carbon-Bromine bond adjacent to the carbonyl group.
Nucleophilic Substitution ( )
The
-
Amination: Reaction with secondary amines yields
-amino amides, which are common pharmacophores in local anesthetics and anti-arrhythmics. -
Thiolation: Reaction with thiols generates thioethers, useful for introducing metabolic stability or cross-linking capability.
Cyclization (Heterocycle Formation)
This molecule is a "pre-cyclization" intermediate.
-
Mechanism: If the amide nitrogen is alkylated or if a nucleophile is introduced at the bromine position that contains a pendant electrophile, the molecule can cyclize.
-
Example: Reaction with a primary amine followed by intramolecular amide attack can generate piperazine-2,5-diones (diketopiperazines).
Part 4: Analytical Characterization
To validate the identity of the synthesized compound, compare experimental data against these expected spectral signatures.
Mass Spectrometry (MS)
-
Technique: ESI-MS (Positive Mode).
-
Signature: Bromine compounds exhibit a characteristic 1:1 isotopic ratio due to
and . -
Expected Peaks:
-
(
) -
(
) -
The two peaks should be of nearly equal intensity (the "doublet" appearance).
-
(
Proton NMR ( -NMR) in
- 7.2 - 6.8 ppm (m, 4H): Aromatic protons of the 3-methoxybenzyl ring.
-
6.5 ppm (br s, 1H): Amide NH (exchangeable with
). -
4.45 ppm (d, 2H): Benzylic
protons (coupled to NH). -
4.30 ppm (t, 1H): The
-proton ( ). This is the diagnostic peak for the success of the reaction. -
3.80 ppm (s, 3H): Methoxy group (
). - 2.10 ppm (m, 2H): Methylene group of the ethyl chain.
- 1.05 ppm (t, 3H): Terminal methyl group.
Part 5: Safety & Handling
Warning: This compound acts as an alkylating agent.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). As an
-bromo amide, it is a potential sensitizer. -
PPE: Standard laboratory PPE (gloves, goggles, lab coat) is mandatory. Use nitrile gloves; latex may be permeable to halogenated organics.
-
Disposal: All halogenated organic waste must be segregated and disposed of according to local environmental regulations. Do not mix with strong bases in the waste stream to avoid exothermic polymerization or hydrolysis.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard reference for Nucleophilic Acyl Substitution mechanisms).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Alpha-Bromoamides. (General toxicity and reactivity data for the class).
-
Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Reference for Schotten-Baumann reaction conditions).
-
World Health Organization. (2009). WHO Guidelines on Hand Hygiene in Health Care: Safety of handling alkylating agents.
